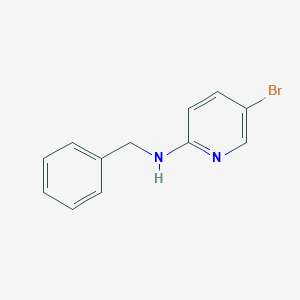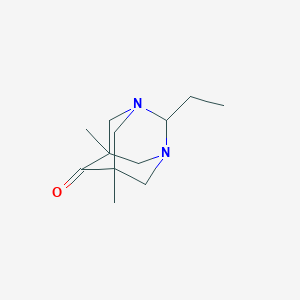
N-benzyl-5-bromopyridin-2-amine
Übersicht
Beschreibung
N-benzyl-5-bromopyridin-2-amine: is an organic compound that belongs to the class of brominated aromatic amines It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 5-bromopyridin-2-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromopyridin-2-amine typically involves the following steps:
-
Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Amination: : The 5-bromopyridine is then subjected to amination to introduce the amino group at the 2-position, resulting in 5-bromopyridin-2-amine. This can be achieved using ammonia (NH3) or an amine source under suitable conditions.
-
Benzylation: : Finally, the 5-bromopyridin-2-amine undergoes benzylation, where a benzyl group is introduced to the nitrogen atom. This step is typically carried out using benzyl chloride (C6H5CH2Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-5-bromopyridin-2-amine undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction: : The compound can undergo oxidation to form N-benzyl-5-bromopyridin-2-imine or reduction to form this compound derivatives. Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
-
Coupling Reactions: : this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This involves the use of palladium catalysts and boronic acids .
Major Products
The major products formed from these reactions include various substituted pyridines, imines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-bromopyridin-2-amine has several scientific research applications:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
-
Material Science: : It is utilized in the synthesis of novel materials with specific electronic and optical properties.
-
Biological Studies: : The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of N-benzyl-5-bromopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The compound can modulate the activity of its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: Lacks the benzyl group, making it less hydrophobic and potentially less bioavailable.
N-benzyl-2-aminopyridine: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.
N-benzyl-5-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
Uniqueness
N-benzyl-5-bromopyridin-2-amine is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity and binding affinity, while the bromine atom allows for specific interactions through halogen bonding.
Eigenschaften
IUPAC Name |
N-benzyl-5-bromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEIBTVCMGLBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359614 | |
| Record name | N-benzyl-5-bromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280116-83-8 | |
| Record name | N-benzyl-5-bromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
![phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B188457.png)

